3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a quinazolinone core with a thioxo group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the condensation of 4-bromo-3-methylbenzoyl chloride with 2-aminobenzothiazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The resulting intermediate is then cyclized to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thioxo group can be oxidized to a sulfone or reduced to a thiol.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Scientific Research Applications
3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioxo group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenyl derivatives: Compounds with similar phenyl ring substitutions.
Quinazolinone derivatives: Compounds with variations in the quinazolinone core structure.
Thioxoquinazolinones: Compounds with different substituents on the thioxo group.
Uniqueness
3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is unique due to the specific combination of the bromine atom, methyl group, and thioxo group, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Biological Activity
3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, with the CAS number 883042-74-8, is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activities of this specific compound, focusing on its pharmacological potential based on recent research findings.
- Molecular Formula : C₁₅H₁₁BrN₂OS
- Molecular Weight : 347.24 g/mol
- Melting Point : 312–314 °C
- CAS Number : 883042-74-8
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives of quinazolinones can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound this compound has been evaluated for its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 16 μg/mL |
Escherichia coli | 32 μg/mL |
These findings suggest a promising potential for this compound as an antibacterial agent in therapeutic applications .
Anti-inflammatory Activity
Quinazolinones have been reported to exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In experimental models, compounds similar to this compound showed significant reduction in inflammation markers. The mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
Anticancer Activity
The anticancer potential of quinazolinones has garnered attention due to their ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, studies have shown that derivatives can inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are overexpressed in various cancers. The binding affinity and mechanism of action of these compounds indicate they may serve as effective agents against tumors expressing EGFR .
Case Studies
- Antibacterial Efficacy : A study demonstrated that a series of quinazolinone derivatives exhibited varying degrees of antibacterial activity. The compound was particularly effective against S. aureus, with an MIC indicating strong potential for development into a therapeutic agent .
- Inhibition of Tumor Growth : In vitro studies assessed the cytotoxic effects of quinazolinones on cancer cell lines. Results indicated that compounds similar to this compound significantly reduced cell viability in breast and lung cancer models, suggesting its utility in cancer therapy .
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-8-10(6-7-12(9)16)18-14(19)11-4-2-3-5-13(11)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUASXQNZCDILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.